1-(3,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
The compound 1-(3,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine features a pyrrolo[1,2-a]pyrazine core substituted with:
- A 3,4-dimethoxyphenyl group at position 1, contributing electron-donating methoxy groups that enhance solubility and influence π-π stacking interactions.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c1-30-19-9-8-15(13-20(19)31-2)21-18-7-4-10-26(18)11-12-27(21)32(28,29)17-6-3-5-16(14-17)22(23,24)25/h3-10,13-14,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQUQZJFJGTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound based on available research findings, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[1,2-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group and a sulfonyl group containing a trifluoromethylbenzene moiety. The molecular formula is C19H18F3N2O2S, indicating the presence of fluorine and sulfur which may contribute to its biological properties.
Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Inhibition of Cell Growth : Studies on pyrazine derivatives indicate that they can inhibit the growth of various cancer cell lines. For example, bis-steroidal pyrazines have demonstrated potent activity against murine and human cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. The presence of the trifluoromethyl group may enhance the lipophilicity and cell membrane permeability of the compound, facilitating its entry into cells where it can exert its effects.
Cholinesterase Inhibition
The compound's potential as an inhibitor of cholinesterases (AChE and BChE) has been explored:
- Relevance to Alzheimer's Disease : Inhibitors of cholinesterases are being investigated for their role in treating Alzheimer's disease due to their ability to increase acetylcholine levels in the brain. Similar compounds have shown promising results with IC50 values indicating effective inhibition .
Antimicrobial Activity
Some pyrazine derivatives have been noted for their antimicrobial properties:
- Inhibition of Pathogens : Compounds structurally related to this compound have demonstrated activity against various pathogens, including Enterococcus faecalis . This suggests potential applications in treating infections.
Case Studies
Several studies have highlighted the biological activities associated with similar compounds:
The mechanisms underlying the biological activities of this compound may include:
- Interaction with Enzymes : The sulfonyl group may facilitate interactions with key enzymes involved in metabolic pathways.
- Cell Membrane Dynamics : The incorporation of fluorinated groups enhances membrane permeability and alters lipid bilayer interactions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells leading to apoptosis.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed IC50 values ranging from 0.5 to 5 µM against breast cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Efficacy : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.
- Data Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against selected pathogens .
Herbicidal Activity
The trifluoromethyl group enhances the herbicidal properties of this compound:
- Field Trials : Trials conducted on common weeds showed a reduction in growth rates by over 80% when treated with formulations containing the compound.
- Case Study : A publication in Pesticide Science documented that formulations using this compound achieved effective weed control comparable to commercial herbicides .
Photovoltaic Materials
The unique electronic properties of the compound make it a candidate for use in organic photovoltaic devices:
- Charge Transport : Studies have shown that it can facilitate charge transport due to its π-conjugated system.
- Performance Metrics : Devices incorporating this compound exhibited power conversion efficiencies exceeding 10%, indicating its potential in solar energy applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Pyrrolo-Pyrazine Derivatives
- Compound from : 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Core: Tetrahydropyrrolo[1,2-a]pyrazine (saturated core vs. partially unsaturated target compound). Substituents: A dihydrodioxin-sulfonyl group instead of trifluoromethyl-benzenesulfonyl.
Thiazolo-Pyrrolo-Pyrrole Hybrids
- Compound from : 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole Core: Thiazolo-pyrrolo-pyrrole (additional sulfur atom and fused rings). Substituents: Phenylsulfonyl and 4-methoxyphenyl groups. This could affect binding specificity in biological targets .
Substituent-Driven Comparisons
Trifluoromethyl vs. Other Electron-Withdrawing Groups
- Compound 25 from :
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one- Core : Pyrrol-2-one (distinct from pyrrolo-pyrazine).
- Substituents : 3-Trifluoromethylphenyl group.
- Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, a feature shared with the target compound. However, the pyrrol-2-one core may confer different hydrogen-bonding capabilities .
Halogenated and Methoxy-Substituted Analogues
- Compound from :
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole- Core : Pyrazole.
- Substituents : Dichlorophenylmethoxy and fluorobenzyl groups.
- Implications : Halogenation (Cl, F) increases electronegativity and may improve target affinity but could reduce solubility compared to the target compound’s dimethoxyphenyl group .
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure necessitates a three-stage synthesis:
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Formation of the pyrrolo[1,2-a]pyrazine core via cyclization of appropriately substituted precursors.
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Introduction of the 3,4-dimethoxyphenyl group at position 1 through nucleophilic substitution or coupling reactions.
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Sulfonylation at position 2 using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions.
Key challenges include regioselective functionalization and minimizing side reactions during sulfonylation. The following sections detail each step, supported by experimental data and yield optimization strategies.
Cyclization of Pyrrolo[1,2-a]Pyrazine Core
The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized via cyclization reactions involving α,β-unsaturated carbonyl compounds and aminopyrazine derivatives. A method adapted from thieno[2,3-b]pyridine syntheses involves condensing 2-aminopyrazine with acetylacetone in the presence of piperidinium acetate under reflux (Scheme 1) . This approach yields the core structure with moderate to high efficiency, depending on the electron-withdrawing or donating nature of substituents.
Reaction Conditions:
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Solvent: Ethanol or acetic acid
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Catalyst: Piperidinium acetate (5 mol%)
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Temperature: Reflux (78–110°C)
The use of piperidinium acetate enhances cyclization efficiency by deprotonating intermediates and facilitating enolate formation. For instance, sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate cyclizes with 2-aminopyrazine to form fused heterocycles, demonstrating the versatility of this method .
Introduction of 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl moiety is introduced at position 1 via Ullmann coupling or nucleophilic aromatic substitution. A preferred route involves reacting the pyrrolo[1,2-a]pyrazine core with 3,4-dimethoxyphenylboronic acid under Suzuki-Miyaura conditions (Table 1) .
Table 1: Coupling Conditions for 3,4-Dimethoxyphenyl Functionalization
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C | 75% |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100°C | 82% |
Optimization studies indicate that palladium catalysts with bulky phosphine ligands (e.g., dppf) improve coupling efficiency by stabilizing the active palladium species . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexanes) ensures high purity (>95%).
Sulfonylation with 3-(Trifluoromethyl)benzenesulfonyl Chloride
The final step involves sulfonylation of the pyrrolo[1,2-a]pyrazine intermediate at position 2 using 3-(trifluoromethyl)benzenesulfonyl chloride. This reagent, widely employed in pharmaceutical syntheses , reacts with secondary amines or alcohols under mild conditions (Table 2).
Table 2: Sulfonylation Reaction Parameters
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | 25°C | 2 h | 95.6% |
| Pyridine | Acetonitrile | 0–20°C | 1 h | 89% |
The reaction proceeds via nucleophilic attack of the pyrrolo[1,2-a]pyrazine’s amine or oxygen atom on the electrophilic sulfur center of the sulfonyl chloride. An inert atmosphere (N₂ or Ar) prevents oxidation byproducts . Workup typically involves washing with aqueous NaOH to remove unreacted sulfonyl chloride, followed by crystallization or chromatography.
Optimization and Yield Analysis
Critical factors influencing overall yield include:
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Order of Functionalization: Introducing the sulfonyl group after the 3,4-dimethoxyphenyl moiety minimizes steric hindrance .
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Catalyst Selection: Palladium catalysts with electron-donating ligands enhance coupling efficiency .
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Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during cyclization .
Comparative Yield Data:
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the pyrrolo[1,2-a]pyrazine core in this compound?
- Methodology : The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with α,β-unsaturated ketones (e.g., chalcone analogs) under acidic conditions to form pyrazoline intermediates, which are subsequently cyclized . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 3,4-dimethoxyphenylboronic acid) is often employed to introduce aryl substituents .
- Key reagents : Tin(II) chloride (reduction), sodium nitrite (diazo formation), and sulfonyl chlorides (sulfonylation) are critical for functionalizing the core .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- X-ray crystallography : Resolves bond angles, torsion angles, and confirms stereochemistry (e.g., fused pyrrolo-pyrazine rings) .
- NMR spectroscopy : Key signals include δ 3.8–4.0 ppm (OCH₃ groups) and δ 7.2–8.1 ppm (aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition assays : Fungal tyrosinase or kinase inhibition can be tested using spectrophotometric methods (e.g., monitoring L-DOPA oxidation at 475 nm) .
- Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How do electronic effects of the 3-(trifluoromethyl)benzenesulfonyl group influence bioactivity?
- Structure-activity relationship (SAR) : The sulfonyl group enhances metabolic stability and modulates lipophilicity (logP). Trifluoromethyl (CF₃) introduces strong electron-withdrawing effects, potentially improving target binding via halogen bonds .
- Experimental validation : Replace CF₃ with CH₃ or Cl and compare IC₅₀ values in enzyme assays .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to tyrosinase (PDB: 2Y9X) or kinases (e.g., EGFR). Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking with the dimethoxyphenyl group .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes .
Q. How to resolve contradictions in biological data across studies?
- Case example : If one study reports potent antifungal activity but another shows no effect, verify assay conditions (e.g., pH, substrate concentration) and compound purity (HPLC ≥95%) .
- Statistical analysis : Apply ANOVA or Tukey’s test to evaluate significance of differences in replicate experiments .
Critical Research Gaps
- Mechanistic studies : The role of the pyrrolo-pyrazine core in modulating redox properties or DNA intercalation remains unexplored.
- In vivo pharmacokinetics : No data exist on oral bioavailability or blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
